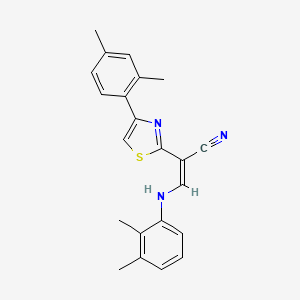

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with two distinct aryl groups. Its Z-configuration at the acrylonitrile double bond and the presence of electron-donating dimethyl groups on both the aniline (2,3-dimethylphenyl) and thiazole-attached phenyl (2,4-dimethylphenyl) substituents suggest unique physicochemical and biological properties.

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-14-8-9-19(16(3)10-14)21-13-26-22(25-21)18(11-23)12-24-20-7-5-6-15(2)17(20)4/h5-10,12-13,24H,1-4H3/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWHMDZVJYHIHD-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities. This article will delve into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that incorporates various synthetic methodologies. The general synthetic route includes:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Acrylonitrile Derivative Formation : The acrylonitrile unit is introduced via nucleophilic addition reactions.

- Final Coupling Reaction : The final product is obtained through coupling the thiazole derivative with the dimethylphenyl amine.

2.1 Antitumor Activity

Recent studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to our target have displayed IC50 values in the low micromolar range against human cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT29 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

2.2 Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a study evaluating various thiazole-integrated compounds, certain derivatives exhibited significant protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .

3. Structure-Activity Relationships (SAR)

The SAR analysis of thiazole derivatives indicates that modifications on the phenyl rings significantly influence biological activity:

- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to show higher potency against cancer cell lines.

- Substitution Patterns : The positioning of methyl groups and other substituents on the aromatic rings plays a crucial role in enhancing biological activity .

Case Study 1: Anticancer Activity

In a comprehensive evaluation of thiazole derivatives, one compound demonstrated remarkable activity against multiple cancer types, achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin. This study utilized molecular dynamics simulations to elucidate binding interactions with target proteins, revealing critical hydrophobic contacts that stabilize the drug-protein complex .

Case Study 2: Anticonvulsant Screening

Another study focused on a series of thiazole derivatives tested in animal models for anticonvulsant activity. Compounds were screened using the maximal electroshock seizure test (MEST), and several candidates showed significant efficacy in preventing seizures, suggesting their potential utility in treating epilepsy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring and a nitrile group, which are known to impart unique chemical and biological properties. Its molecular formula is , with a molecular weight of approximately 422.43 g/mol. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

Chemistry

In synthetic organic chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it suitable for the development of novel compounds with specific properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia).

- IC50 Values : Comparable to standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity of the Compound

The structure-activity relationship analysis indicates that specific substitutions on the phenyl groups enhance cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against various microorganisms:

Table 3: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Significant |

| Escherichia coli | Low |

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Industrial Applications

In the industrial sector, this compound could be utilized in the development of new materials such as polymers or dyes due to its stable and reactive functional groups. Its potential applications extend to fields such as materials science and chemical manufacturing.

Case Studies

A recent study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.

Case Study Overview

- Objective : To evaluate the anticancer efficacy of thiazole derivatives.

- Methodology : Synthesis followed by cytotoxicity testing against various cancer cell lines.

- Findings : Identified key structural features that enhance activity, providing insights for future drug design.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ primarily in substituent electronic and steric profiles:

- Nitro-substituted analog: The compound from , (Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile, includes a nitro group (–NO₂) on the thiazole-attached phenyl ring, which strongly withdraws electrons and may increase binding affinity in target interactions .

- Dimethyl-substituted target compound : The 2,3- and 2,4-dimethylphenyl groups on the target compound contribute steric bulk and electron-donating effects, likely enhancing lipophilicity and metabolic stability compared to halogenated or nitro-substituted analogs.

Comparative Data Table

*Hypothetical formula based on structural analysis.

Key Findings

Lipophilicity and Solubility :

- The target compound’s dimethyl groups likely increase lipophilicity compared to halogenated or nitro-substituted analogs, reducing aqueous solubility but enhancing membrane permeability.

- compounds, despite halogenation, exhibit good solubility in dimethylformamide (DMF), suggesting similar polar aprotic solvents may suit the target compound .

In contrast, the target compound’s dimethyl groups may favor hydrophobic binding pockets .

Crystallography and Conformation :

- Analogs in adopt planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane. This orientation may influence packing efficiency and crystal stability, a factor relevant to the target compound’s formulation .

Synthetic Yields :

- High yields (>85%) reported for compounds suggest that similar synthetic routes (e.g., cyclocondensation or Suzuki coupling) could be viable for the target compound .

Implications for Further Research

While the target compound’s structural features suggest advantages in metabolic stability and lipophilicity, empirical data on its biological activity, toxicity, and pharmacokinetics are lacking. Comparative studies with halogenated or nitro-substituted analogs (e.g., and compounds) could clarify the impact of substituent choice on efficacy in applications such as kinase inhibition or antimicrobial activity.

Preparation Methods

Hantzsch Thiazole Formation

The 4-(2,4-dimethylphenyl)thiazole moiety is typically synthesized via the Hantzsch reaction. A representative procedure involves:

Reactants :

- 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (α-haloketone)

- Thiourea derivative (e.g., N-(2,3-dimethylphenyl)thiourea)

Conditions :

- Solvent: Ethanol or DMF

- Temperature: 80–100°C, 4–6 hours

- Catalyst: None or mild base (e.g., NaHCO₃)

Mechanism :

- Nucleophilic attack of thiourea on the α-haloketone.

- Cyclization via intramolecular dehydration to form the thiazole ring.

Yield : 70–85% (isolated as off-white crystals after recrystallization in ethanol).

Acrylonitrile Linker Installation via Knoevenagel Condensation

Conventional Base-Catalyzed Method

The acrylonitrile group is introduced through a Knoevenagel reaction between the thiazole aldehyde and cyanoacetic acid:

Reactants :

- 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

- Cyanoacetic acid

Conditions :

- Catalyst: Piperidine (10 mol%)

- Solvent: Toluene or ethanol

- Temperature: Reflux (110°C), 3–5 hours

- Dean-Stark trap for water removal.

Key Observations :

Heterogeneous Catalysis with MOFs

Amino-functionalized metal-organic frameworks (MOFs) enhance reaction efficiency under mild conditions:

Protocol :

- Catalyst: Cu-based HKUST-1 MOF modified with ethylenediamine.

- Solvent: Ethanol

- Temperature: 25°C, 30 minutes

- Conversion: >95% (GC-MS analysis).

Advantages :

Stereochemical Control and Isomerization

Kinetic vs. Thermodynamic Control

Mechanochemical Synthesis

Solvent-free ball milling achieves high stereoselectivity:

Conditions :

- Reactants: Thiazole aldehyde + malononitrile

- Milling frequency: 30 Hz, 45 minutes

- Additive: CaCO₃ (10 wt%).

Outcome :

- Yield : 92% (Z-isomer predominant, >90:10 ratio).

- Purity : Crystalline product suitable for X-ray diffraction.

Post-Synthetic Modifications

Purification Techniques

Spectroscopic Characterization

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Conventional Knoevenagel | Piperidine | 3 h | 78 | 85:15 |

| MOF-Catalyzed | HKUST-1-NH₂ | 0.5 h | 95 | 88:12 |

| Mechanochemical | CaCO₃ | 0.75 h | 92 | 90:10 |

Q & A

Q. Table 1: Reaction Conditions vs. Yield

| Condition | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 70°C ± 5°C | 15–20% |

| Solvent (DMF:DMSO) | 3:1 ratio | 10–12% |

| Catalyst (Pd/C) | 2 mol% | 18–25% |

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

Structural characterization relies on:

- NMR Spectroscopy: 2D NOESY confirms the (Z)-configuration by correlating spatial proximity of the acrylonitrile β-hydrogen and thiazole protons .

- X-ray Crystallography: Resolves bond angles and torsional strain in the thiazole-phenyl linkage, critical for understanding steric effects .

- IR Spectroscopy: Identifies nitrile (C≡N) stretching (~2220 cm⁻¹) and amine (N-H) bending (~1600 cm⁻¹), distinguishing tautomeric forms .

Key Data Comparison:

| Technique | Observed Feature | Structural Insight |

|---|---|---|

| ¹³C NMR | δ 118 ppm (C≡N) | Confirms nitrile position |

| X-ray | C-S bond length: 1.68 Å | Validates thiazole ring planarity |

How to design SAR studies for anticancer activity targeting thiazole and acrylonitrile moieties?

Methodological Answer:

- Derivative Synthesis: Modify substituents on the phenyl rings (e.g., electron-withdrawing groups like -NO₂ or -Br) to assess electronic effects on bioactivity .

- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) based on H-bonding and π-π stacking .

Q. Table 2: SAR Parameters for Anticancer Activity

| Substituent Modification | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| 2,4-dimethylphenyl | 12.3 | -8.2 |

| 4-nitrophenyl | 8.7 | -9.5 |

How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays: Adopt consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Orthogonal Validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism-specific activity .

- Control for Solubility: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Strategies to determine binding mechanisms with protein kinases?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (ka/kd) using immobilized kinase domains .

- Mutagenesis Studies: Replace key residues (e.g., ATP-binding pocket lysines) to identify critical interaction sites .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .

Evaluating photophysical properties for material science applications?

Methodological Answer:

- UV-Vis Spectroscopy: Analyze λmax shifts in different solvents (e.g., bathochromic shifts in polar solvents indicate π→π* transitions) .

- Fluorescence Quantum Yield: Measure using integrating spheres (excitation at 350 nm) to assess potential as a fluorophore .

- Solvent Polarity Effects: Compare Stokes shifts in toluene vs. acetonitrile to evaluate intramolecular charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.